

Theoretical studies on 2-pyridyldiphenylphosphine metal complexes.

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Compound of Interest

Compound Name: 2-Pyridyldiphenylphosphine

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An In-Depth Technical Guide to Theoretical Studies on **2-Pyridyldiphenylphosphine** Metal Complexes

Introduction

2-(Diphenylphosphino)pyridine, commonly abbreviated as PPh₂Py or dppy, is a prominent member of the class of hemilabile ligands, featuring two distinct donor sites: a soft phosphorus atom and a hard nitrogen atom. This electronic disparity allows PPh₂Py to exhibit versatile coordination behavior, acting as a monodentate, chelating, or bridging ligand.^{[1][2]} The resulting metal complexes are of significant interest in fields ranging from homogeneous catalysis to materials science and drug development.^{[3][4]}

Theoretical studies, predominantly employing Density Functional Theory (DFT), have become indispensable for elucidating the intricate details of the structure, bonding, and reactivity of these complexes.^{[5][6]} Computational modeling provides insights into geometric parameters, electronic structures, reaction mechanisms, and spectroscopic properties that can be challenging to probe experimentally. This guide offers a technical overview of the theoretical and experimental approaches used to study PPh₂Py metal complexes, presenting key quantitative data, established protocols, and visualized reaction pathways for researchers, scientists, and drug development professionals.

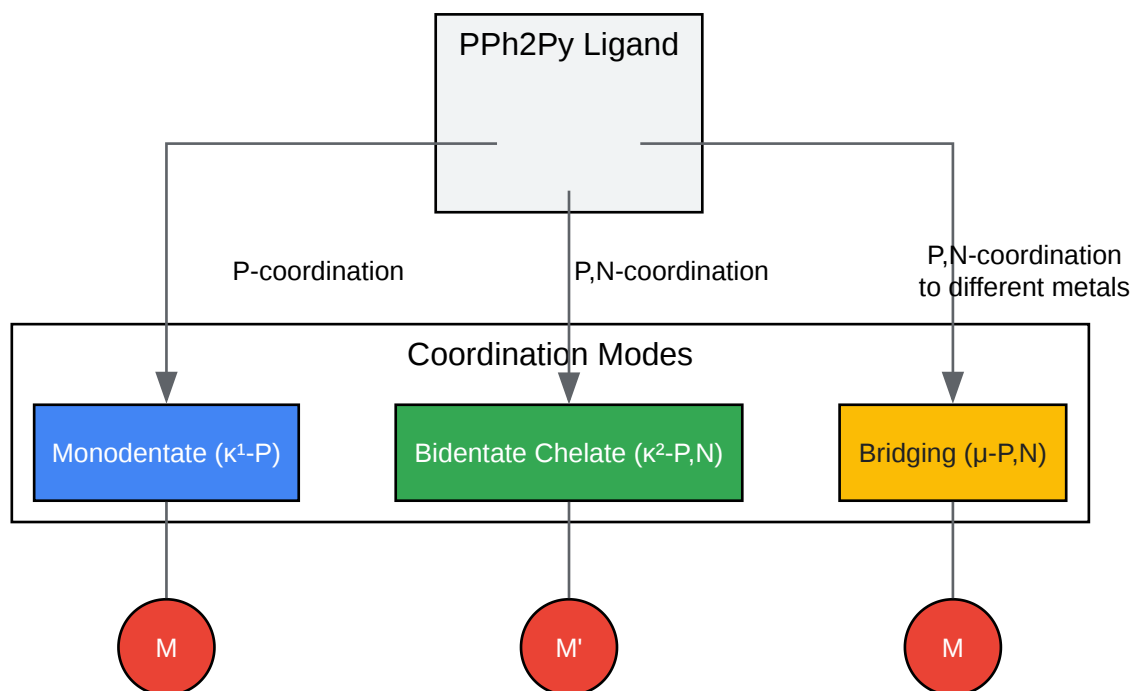
Bonding and Coordination Modes

The PPh₂Py ligand coordinates to a metal center (M) primarily through the lone pair of electrons on the phosphorus atom (a σ -donor interaction). The pyridine nitrogen can also coordinate, leading to a stable five-membered chelate ring.^[1] The bonding is further influenced by π -acceptor capabilities, where the phosphorus atom can accept electron density from filled metal d-orbitals into its P-C σ^* anti-bonding orbitals.

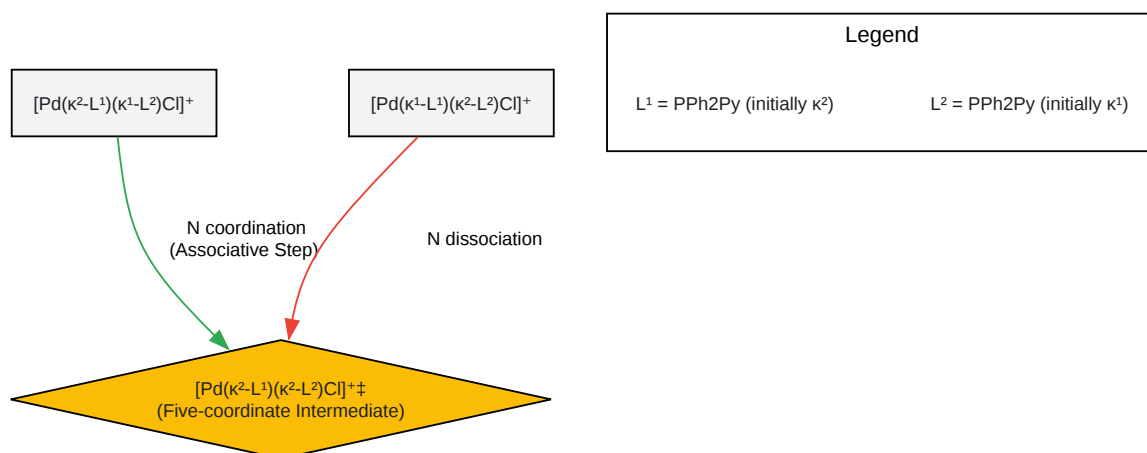
The versatile coordination behavior of PPh₂Py is a key feature:

- Monodentate (κ^1 -P): The ligand binds solely through the phosphorus atom. The pyridyl nitrogen remains available for further reaction or interaction.
- Bidentate Chelate (κ^2 -P,N): Both phosphorus and nitrogen atoms bind to the same metal center, forming a stable chelate. This is a common and often preferred coordination mode.^[1]
- Bridging (μ -P,N): The phosphorus and nitrogen atoms bind to two different metal centers, linking them together to form di- or polynuclear structures.^[2]

Coordination Modes of PPh₂Py



Associative Pathway for Ligand Exchange in a Pd(II) Complex



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